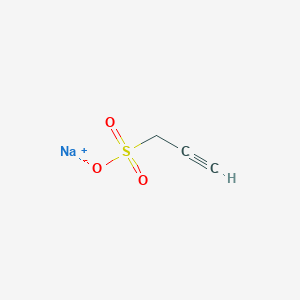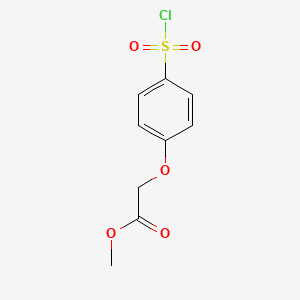
Dihydropyrocurzerenone
Descripción general
Descripción
Dihydropyrocurzerenone is a natural product derived from the plant genus Chloranthus, belonging to the Chloranthaceae family . It is a furanosesquiterpene, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C15H18O, and it has a molecular weight of 214.3 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydropyrocurzerenone can be synthesized through various organic reactions involving furan and sesquiterpene precursors. The synthesis typically involves cyclization reactions under controlled conditions to form the furan ring structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound involves extraction from natural sources, such as the resin of Commiphora sphaerocarpa . The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form. The industrial methods aim to maximize yield while maintaining the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Dihydropyrocurzerenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of furan derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced furan derivatives with increased hydrogen content.
Substitution: Formation of substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Dihydropyrocurzerenone has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of dihydropyrocurzerenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways, possibly by inhibiting key enzymes involved in the inflammatory response . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an anti-inflammatory agent.
Comparación Con Compuestos Similares
Lindestrene: Another furanosesquiterpene with similar biological activities.
Furanoeudesma-1,3-diene: A compound with a similar structure and aroma profile.
Uniqueness: Dihydropyrocurzerenone is unique due to its specific molecular structure, which contributes to its distinct biological activities and aroma profile. Its ability to modulate inflammatory pathways sets it apart from other similar compounds, making it a valuable subject of research in the fields of chemistry, biology, and medicine.
Propiedades
IUPAC Name |
(8R)-1,5,8-trimethyl-6,7,8,9-tetrahydrobenzo[e][1]benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h7-9H,4-6H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQCNWWIXOLIAV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C=C2C)OC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C1)C3=C(C=C2C)OC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)
![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)







